molecular formula C10H8BrNO3S B1450868 3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid CAS No. 1192805-99-4

3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Cat. No. B1450868
M. Wt: 302.15 g/mol
InChI Key: JOAISFNQNSIVHZ-UHFFFAOYSA-N
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Description

3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid, also known as BOPTA, is an organic compound belonging to the class of benzothiazoles. It is an important intermediate in the synthesis of a variety of organic compounds and is used for pharmaceutical and other applications. BOPTA is a white, crystalline solid with a molecular weight of 287.09 g/mol. It is soluble in water, methanol, and dimethyl sulfoxide (DMSO).

Scientific Research Applications

Crystal Structure Analysis

The compound has been structurally characterized to reveal that it consists of a main benzothiazole group with substituents including a Cl atom, a benzoyl group, and a propanoic acid group. The crystal structure of related compounds shows significant stability due to intermolecular O—H⋯O hydrogen-bond contacts (Aydin et al., 2004).

Antimicrobial Properties

Benzothiazoles, a class to which this compound belongs, have been identified as having potent antimicrobial properties. For instance, certain derivatives have been used as scaffolds for synthesizing compounds with significant antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Abbas et al., 2014).

Synthesis of Derivatives for Biological Activities

The compound is part of a broader group used in the synthesis of various biologically active molecules. For example, derivatives of benzothiazoles have been synthesized for their antiviral and cytotoxic activities against several viruses, showcasing the compound's relevance in pharmaceutical research and development (Selvam et al., 2010).

Role in H3 Receptor Antagonism

Derivatives of the compound have been synthesized and evaluated as H3 antagonists, potentially playing a role in managing Alzheimer's and other central nervous system disorders. The design of these derivatives is based on specific criteria for effective overlap with the H3 receptor to induce antagonistic activity (Rahmani et al., 2014).

Synthesis and Chemical Analysis

The compound has been used in the synthesis and structural analysis of various chemical derivatives. For instance, it has played a role in the synthesis of benzothiazole derivatives, where its structure and chemical properties were thoroughly analyzed using various spectroscopic techniques (Aydin et al., 2010).

properties

IUPAC Name

3-(6-bromo-2-oxo-1,3-benzothiazol-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO3S/c11-6-1-2-7-8(5-6)16-10(15)12(7)4-3-9(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAISFNQNSIVHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)SC(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
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3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid
Reactant of Route 6
3-(6-bromo-2-oxo-1,3-benzothiazol-3(2H)-yl)propanoic acid

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